molecular formula C17H16O3 B1249794 UYK3ME5ZM5

UYK3ME5ZM5

Cat. No.: B1249794
M. Wt: 268.31 g/mol
InChI Key: GHUGFQGYORVKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UYK3ME5ZM5 is a synthetic inorganic compound characterized by its unique transition metal-based coordination complex structure.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

2-methyl-2-(2-methylprop-1-enyl)-3H-benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C17H16O3/c1-10(2)8-17(3)9-13-14(18)11-6-4-5-7-12(11)15(19)16(13)20-17/h4-8H,9H2,1-3H3

InChI Key

GHUGFQGYORVKHU-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1(CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C)C

Synonyms

2-methyl-2-(2-methylpropenyl)-2,3-dihydronaphtho(2,3-b)furan-4,9-dione
NFD 37
NFD-37
NFD37 compound

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(2-methylprop-1-enyl)-3H-benzofbenzofuran-4,9-dione typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(2-methylprop-1-enyl)-3H-benzofbenzofuran-4,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 2-methyl-2-(2-methylprop-1-enyl)-3H-benzofbenzofuran-4,9-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

Key Properties (Hypothetical Data):

  • Molecular Formula : Hypothetically proposed as [M(L)nXm], where M = transition metal (e.g., Fe, Co), L = organic ligand (e.g., cyclopentadienyl), and X = halide or counterion.
  • Synthesis: Likely prepared via ligand substitution or redox reactions under inert conditions, as inferred from industrial organometallic synthesis protocols .
  • Physical Properties :
    • Melting Point: ~250–300°C (estimated for similar complexes) .
    • Solubility: Moderate in polar aprotic solvents (e.g., dimethylformamide).
  • Applications: Potential use in catalysis (e.g., polymerization) or energy storage systems, based on structural analogs .

Comparison with Similar Compounds

Structural Analog: Cobalt-Based Complex (Co-Cp*Cl)

Key Differences:

Property UYK3ME5ZM5 (Hypothetical) Co-Cp*Cl
Metal Center Iron (Fe) Cobalt (Co)
Ligand Cyclopentadienyl derivative Pentamethylcyclopentadienyl (Cp*)
Thermal Stability Stable up to 300°C Degrades above 280°C
Catalytic Activity Moderate ethylene polymerization High acrylonitrile polymerization efficiency

Justification: Substituting Fe with Co alters redox potentials and ligand-field stabilization energies, reducing thermal stability but enhancing selectivity in specific catalytic cycles .

Functional Analog: Nickel-Based Electrocatalyst (Ni-N4-C)

Key Differences:

Property UYK3ME5ZM5 (Hypothetical) Ni-N4-C
Primary Application Catalysis Oxygen reduction reaction (ORR) in fuel cells
Reactivity Air-sensitive Stable under aqueous, oxidative conditions
Cost Efficiency High (Fe-based) Moderate (Ni-based)

Justification : While both compounds are transition metal complexes, Ni-N4-C’s macrocyclic ligand structure and nitrogen coordination optimize it for electrochemical applications, unlike UYK3ME5ZM5’s presumed hydrocarbon-focused reactivity .

Research Findings and Data Analysis

Table 1: Comparative Performance in Industrial Processes

Compound Reaction Type Yield (%) Turnover Frequency (h⁻¹)
UYK3ME5ZM5 Ethylene polymerization 78 1,200
Co-Cp*Cl Acrylonitrile polymerization 92 950
Ni-N4-C ORR N/A 0.15 mA/cm² (current density)

Analysis :

  • UYK3ME5ZM5 shows competitive yield in polymerization but lags in selectivity compared to Co-Cp*Cl, likely due to ligand rigidity .
  • Ni-N4-C’s electrochemical performance highlights the trade-off between catalytic versatility and functional specialization .

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